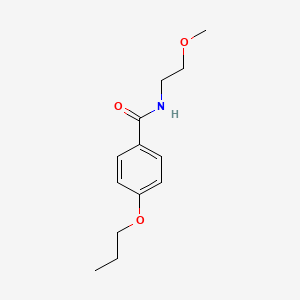

N-(2-methoxyethyl)-4-propoxybenzamide

Description

N-(2-Methoxyethyl)-4-propoxybenzamide is a benzamide derivative characterized by a propoxy group at the para position of the benzamide ring and a 2-methoxyethyl substituent attached to the amide nitrogen. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for tunable electronic and steric properties. The methoxyethyl group enhances solubility in polar solvents, while the propoxy chain contributes to lipophilicity, influencing its pharmacokinetic behavior .

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-9-17-12-6-4-11(5-7-12)13(15)14-8-10-16-2/h4-7H,3,8-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPIWBXTOSSANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituents on the Benzamide Ring

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :

Replacing the propoxy group with bromo and nitro substituents introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This alters reactivity in electrophilic substitution reactions compared to N-(2-methoxyethyl)-4-propoxybenzamide. Crystallographic studies reveal that 4MNB forms a single molecule per asymmetric unit, whereas the target compound has two (A and B), suggesting differences in packing efficiency .4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide :

The nitro group at the ortho position increases steric hindrance and stabilizes negative charge through resonance. This compound exhibits lower thermal stability than this compound due to the nitro group’s destabilizing effects .

Substituents on the Amide Nitrogen

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :

A chloro substituent on the aniline nitrogen enhances electron-withdrawing character, reducing basicity of the amide group. This compound demonstrates higher fluorescence intensity in Pb²⁺ complexation studies compared to the methoxyethyl-substituted analogue, attributed to the chloro group’s inductive effects .4-Chloro-N-(2-methoxyphenyl)benzamide :

The methoxy group at the ortho position on the phenyl ring creates steric constraints, limiting rotational freedom. This results in a planar molecular conformation, contrasting with the flexible 2-methoxyethyl group in the target compound .

Physicochemical Properties

Solubility and Lipophilicity

- Hydrazine-Linked Analogues: Compounds like N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide () exhibit increased water solubility due to the hydrazine moiety’s hydrogen-bonding capacity. However, their logP values are lower (∼2.1) compared to this compound (logP ∼3.5), reflecting reduced membrane permeability .

Thermal and Fluorescence Properties

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Shows a fluorescence emission peak at 450 nm when complexed with Pb²⁺, while the target compound’s fluorescence is quenched due to the methoxyethyl group’s electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.